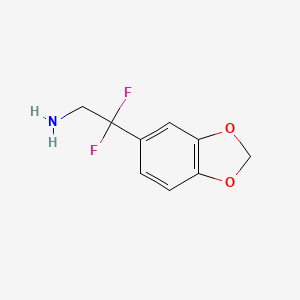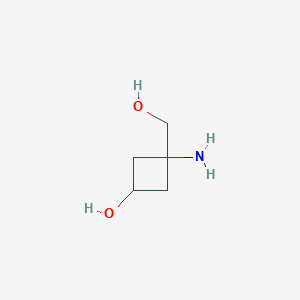
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol is a cyclobutanol derivative with a unique molecular structure. This compound is characterized by the presence of an amino group and a hydroxymethyl group attached to a cyclobutane ring. Its distinct stereochemistry, with both substituents in the (1s,3s) configuration, contributes to its specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through subsequent reactions. For example, hydroxylation of a cyclobutane derivative followed by amination can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency.
Purification Techniques: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Aldehydes and Carboxylic Acids: From oxidation reactions.
Primary Amines: From reduction reactions.
Substituted Cyclobutanol Derivatives: From substitution reactions.
Applications De Recherche Scientifique
(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1s,3s)-3-(methylamino)cyclobutan-1-ol: A similar compound with a methylamino group instead of an amino group.
(1s,3s)-3-(hydroxymethyl)cyclobutan-1-ol: A compound with only a hydroxymethyl group and no amino group.
Uniqueness
(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
3-amino-3-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H11NO2/c6-5(3-7)1-4(8)2-5/h4,7-8H,1-3,6H2 |
Clé InChI |
RVYUBOSUUCWAFW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


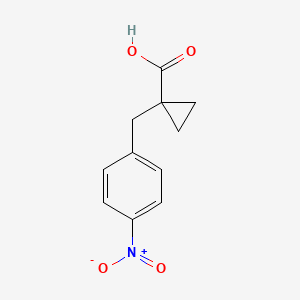
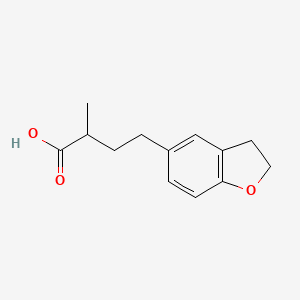
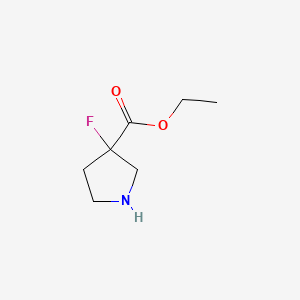
![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)

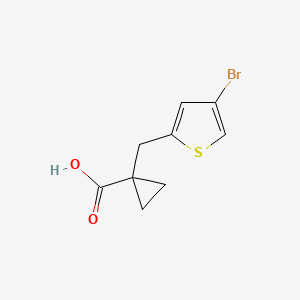
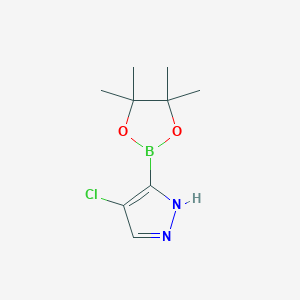
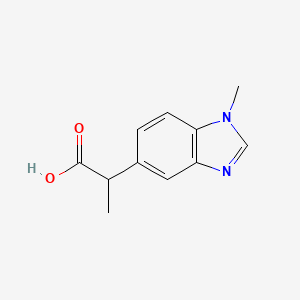
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)
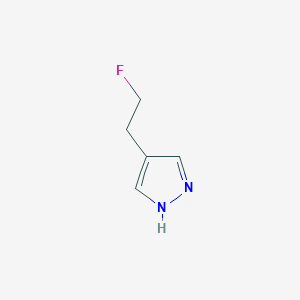
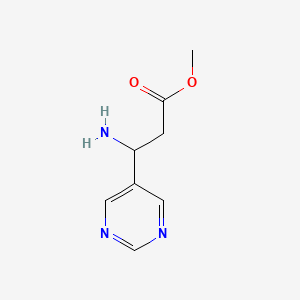
![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)

